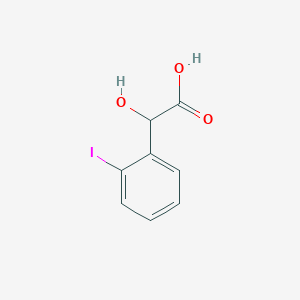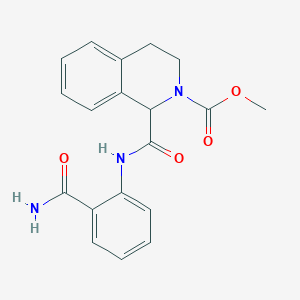
2-Hydroxy-2-(2-iodophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Hydroxy-2-(2-iodophenyl)acetic acid” is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 . It is a substituted acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an acetic acid group attached to a 2-iodophenyl group with a hydroxy group at the 2-position .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the searched resources, it’s known that 2-Iodophenylacetic acid undergoes palladium-catalyzed reaction with allenes to form 1,3-butadienes .
Scientific Research Applications
Chiral Derivatizing Agent
2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound related to 2-Hydroxy-2-(2-iodophenyl)acetic acid, has been studied for its potential as a versatile chiral phosphonic auxiliary. It shows promise as a chiral derivatizing agent for amines and alcohols. This is evident in its ability to separate diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).
Biotransformation Studies
Research on 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, which is structurally similar to this compound, has explored its biotransformation. Four bacterial species were used to hydrolyze its racemic form, showing stereoselective reactions and preferential hydrolysis of isomers bearing a phosphorus atom with an (SP)-configuration (Majewska, 2015).
Ligand for Catalyzed Reactions
1-(2-Iodophenyl)-1H-tetrazole, similar to this compound, has been successfully used as a ligand in Pd(II) catalyzed Heck reactions. This usage demonstrates its role in facilitating cross-coupled products in chemical synthesis (Gupta, Song, & Oh, 2004).
Antibacterial Activity
2-(2-Hydroxy phenylimino) acetic acid, structurally related to this compound, has shown potential in inhibiting the growth of various pathogenic bacteria, such as E. coli and Staphylococcus aureus, at certain concentrations. This highlights its potential application in antibacterial treatments (Ewadh et al., 2013).
Hydroxyl Protecting Group
The (2-nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, a compound related to this compound, has been used as a hydroxyl protecting group in carbohydrate transformations. This compound is stable under various conditions and can be selectively removed without affecting common protecting groups (Daragics & Fügedi, 2010).
Safety and Hazards
The safety information available indicates that “2-Hydroxy-2-(2-iodophenyl)acetic acid” may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-hydroxy-2-(2-iodophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMORXHSBKENPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89942-35-8 |
Source


|
| Record name | 2-hydroxy-2-(2-iodophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2637871.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2637872.png)

![1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2637875.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2637876.png)



![2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2637881.png)
![3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2637883.png)
![ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2637884.png)
![N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2637886.png)
![Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2637887.png)
